molecular formula C22H28N2O2 B6080808 N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B6080808
M. Wt: 352.5 g/mol
InChI Key: DMUCEPAJVIXNFP-UHFFFAOYSA-N
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Description

N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as IBT-594, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a ligand for the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor involved in pain modulation and other physiological processes.

Mechanism of Action

N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide is a selective and potent ligand for the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and peripheral tissues, and it is involved in the modulation of pain, anxiety, stress, and reward pathways (3). The activation of the NOP receptor by N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide leads to the inhibition of adenylate cyclase and the modulation of ion channels, resulting in the modulation of neuronal excitability and neurotransmitter release (4).
Biochemical and Physiological Effects:
N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to produce antinociceptive effects in animal models of acute and chronic pain, as well as anti-addictive effects in animal models of drug addiction (5). In addition, N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to modulate anxiety and stress responses, as well as to regulate food intake and body weight (6). These effects are mediated by the activation of the NOP receptor and the modulation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the NOP receptor, as well as its stability and solubility in aqueous and organic solvents. However, N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide also has some limitations, including its relatively high cost and the lack of commercial availability in some regions.

Future Directions

There are several future directions for the research on N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide, including the development of more selective and potent NOP receptor ligands, the investigation of the molecular mechanisms underlying the antinociceptive and anti-addictive effects of N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide, and the evaluation of the therapeutic potential of N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide in clinical trials. In addition, the use of N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide is a promising compound with potential applications in pain management, drug addiction, and other physiological processes. Further research is needed to fully understand the mechanism of action and therapeutic potential of N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide, and to develop more selective and potent NOP receptor ligands for clinical use.
References:
1. Lu J, et al. J Med Chem. 2019;62(10):4854-4862.
2. Toll L, et al. Pharmacol Rev. 2016;68(2):226-252.
3. Lambert DG. Br J Anaesth. 2008;101(3):373-385.
4. Briscini L, et al. J Neurochem. 2002;82(6):1565-1573.
5. Witkin JM, et al. Eur J Pharmacol. 2014;724:153-159.
6. Holzer P. Br J Pharmacol. 2018;175(14):2716-2731.

Synthesis Methods

The synthesis of N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide involves several steps, including the preparation of the starting material, the coupling of the pyrrolidine moiety, and the final deprotection of the benzyl group. The detailed synthetic route and the purification methods have been described in the literature (1).

Scientific Research Applications

N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been studied for its potential applications in pain management, drug addiction, and other physiological processes. The NOP receptor, which is the target of N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide, is involved in the modulation of pain, anxiety, and stress responses, as well as in the regulation of reward pathways and drug addiction (2). Therefore, N-(3-isopropoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide may have therapeutic potential for the treatment of chronic pain, anxiety disorders, and drug addiction.

properties

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17(2)26-21-7-5-6-19(14-21)15-23-22(25)20-10-8-18(9-11-20)16-24-12-3-4-13-24/h5-11,14,17H,3-4,12-13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUCEPAJVIXNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(propan-2-yloxy)benzyl]-4-(pyrrolidin-1-ylmethyl)benzamide

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